molecular formula C11H10ClF2NO2 B15339850 3-Chloro-5-(3,3-difluoropyrrolidin-1-yl)benzoic acid

3-Chloro-5-(3,3-difluoropyrrolidin-1-yl)benzoic acid

Cat. No.: B15339850
M. Wt: 261.65 g/mol
InChI Key: VCHZFIVKLDTILM-UHFFFAOYSA-N
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Description

3-Chloro-5-(3,3-difluoropyrrolidin-1-yl)benzoic acid is a synthetic organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the 3-position and a difluoropyrrolidinyl group at the 5-position of the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-5-(3,3-difluoropyrrolidin-1-yl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of 3-chlorobenzoic acid.

    Formation of Intermediate: The 3-chlorobenzoic acid is then subjected to a nucleophilic substitution reaction with 3,3-difluoropyrrolidine under basic conditions to form the desired product.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional steps for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-(3,3-difluoropyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Chloro-5-(3,3-difluoropyrrolidin-1-yl)benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Chloro-5-(3,3-difluoropyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The chloro and difluoropyrrolidinyl groups can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-5-(3,3-difluoropyrrolidin-1-yl)benzoic acid: Characterized by the presence of a chloro group and a difluoropyrrolidinyl group.

    This compound: Similar structure but with different substituents on the benzoic acid ring.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H10ClF2NO2

Molecular Weight

261.65 g/mol

IUPAC Name

3-chloro-5-(3,3-difluoropyrrolidin-1-yl)benzoic acid

InChI

InChI=1S/C11H10ClF2NO2/c12-8-3-7(10(16)17)4-9(5-8)15-2-1-11(13,14)6-15/h3-5H,1-2,6H2,(H,16,17)

InChI Key

VCHZFIVKLDTILM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1(F)F)C2=CC(=CC(=C2)C(=O)O)Cl

Origin of Product

United States

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